molecular formula C6H4BF3O2 B150958 2,3,4-Trifluorophenylboronic acid CAS No. 226396-32-3

2,3,4-Trifluorophenylboronic acid

Cat. No. B150958
M. Wt: 175.9 g/mol
InChI Key: CLGIPVVEERQWSQ-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenylboronic acid is a boronic acid derivative where the phenyl ring is substituted with fluorine atoms at the 2nd, 3rd, and 4th positions. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of fluorine atoms can significantly alter the physical and chemical properties of the compound, such as acidity and reactivity, due to the strong electronegativity of fluorine.

Synthesis Analysis

The synthesis of fluorinated phenylboronic acids often involves the use of Grignard reagents, as seen in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, which is closely related to the target molecule . Although the specific synthesis of 2,3,4-trifluorophenylboronic acid is not detailed in the provided papers, the methodologies described for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an aromatic ring. The trifluoromethyl group in trifluoromethylphenylboronic acids does not interact with the boronic moiety as a hydrogen bond acceptor or a lone-electron pair donor . The introduction of fluorine atoms affects the acidity and can influence the molecular conformation due to steric and electronic effects.

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions. The presence of ortho-substituents, as in 2,4-bis(trifluoromethyl)phenylboronic acid, can prevent the coordination of amines to the boron atom, thus accelerating amidation reactions . Trifluorophenylboronic acids may also participate in other reactions, such as hydrometallation and aldol-type reactions, as suggested by the properties of tris(pentafluorophenyl)borane .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluorophenylboronic acids are influenced by the fluorine substituents. The acidity of these compounds can be determined by spectrophotometric and potentiometric methods, with the ortho isomer being less acidic due to steric hindrance . The introduction of the -OCF3 group in related compounds affects acidity and can form intramolecular hydrogen bonds . The resistance to protodeboronation is another important property, indicating the stability of the boronic acid in various conditions .

Relevant Case Studies

Case studies involving trifluorophenylboronic acids often focus on their application in organic synthesis and medicinal chemistry. For instance, the antibacterial activity of (trifluoromethoxy)phenylboronic acids against Escherichia coli and Bacillus cereus has been evaluated, showing potential for pharmaceutical applications . Additionally, the use of trifluorophenylboronic acids in Pd-catalyzed functionalization of arylboronic acids demonstrates their utility in creating diverse organic molecules .

Scientific Research Applications

1. Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies

This research provides a comprehensive scientometric review of studies on 2,4-D herbicide toxicity. It focuses on the mutagenicity and toxicology of 2,4-D, using Web of Science data to summarize and quantitatively visualize the development of this field. The review highlights the significant contributions from the USA, Canada, and China in this research area, with studies often focused on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially in aquatic species, and molecular imprinting techniques (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, though not the same as 2,3,4-Trifluorophenylboronic acid, is closely related due to the presence of fluorinated components. The review discusses its use in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and more. Its high protonating power and low nucleophilicity make it a versatile reagent in synthesizing new organic compounds (Kazakova & Vasilyev, 2017).

3. Microbial Degradation of Polyfluoroalkyl Chemicals

This review focuses on the environmental biodegradability studies of polyfluoroalkyl chemicals, which are related to 2,3,4-Trifluorophenylboronic acid due to the presence of fluorine. It discusses the degradation pathways, half-lives of precursors, defluorination potential, and degradation intermediates and products, providing an updated knowledge on quantitative and qualitative relationships between precursors and perfluoroalkyl carboxylic and sulfonic acids (Liu & Avendaño, 2013).

Safety And Hazards

2,3,4-Trifluorophenylboronic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2,3,4-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGIPVVEERQWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382556
Record name 2,3,4-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluorophenylboronic acid

CAS RN

226396-32-3
Record name 2,3,4-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Yan, G Springsteen, S Deeter, B Wang - Tetrahedron, 2004 - Elsevier
In our continuing efforts into designing boronic acid-based sensors that recognize cell-surface carbohydrates, it has been necessary to examine various factors that affect the binding …
Number of citations: 827 www.sciencedirect.com
T Huang, X Tong, Q Yu, H Yang, S Guo, S Liu… - Journal of Materials …, 2016 - pubs.rsc.org
Hypoxia has been demonstrated to be associated with various diseases, such as cardiovascular diseases, stroke, and solid tumors. Hence, accurate determination of the oxygen …
Number of citations: 17 pubs.rsc.org
M Li, K Ling, H Shi, N Gan, L Song… - Advanced Optical …, 2019 - Wiley Online Library
Developing ultralong organic phosphorescence (UOP) materials has become a growing concern. To date, it remains a formidable challenge to prolong the lifetime of ultralong …
Number of citations: 49 onlinelibrary.wiley.com
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2014 - notes.fluorine1.ru
Review considers the reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and †“hetarenes occurring in the aromatic ring and leading to the formation …
Number of citations: 6 notes.fluorine1.ru
SJ Yun, J Jeon, SH Jin, SK Kang… - Bulletin of the Korean …, 2017 - Wiley Online Library
The syntheses, structures, photophysical, and electroluminescent properties of three green emitting heteroleptic cyclometalated iridium( III ) complexes, (ptfmppy) 2 Ir (pic) (Ir1), (…
Number of citations: 11 onlinelibrary.wiley.com
JS Hansen, JB Christensen, JF Petersen… - Sensors and Actuators B …, 2012 - Elsevier
Tight control of blood glucose is the most important goal in the treatment of diabetes mellitus. This limits the long term consequences, which include damage to the heart, eyes, kidneys, …
Number of citations: 132 www.sciencedirect.com
P Tao, WL Li, J Zhang, S Guo, Q Zhao… - Advanced Functional …, 2016 - Wiley Online Library
Highly efficient lepidine‐based phosphorescent iridium(III) complexes with pentane‐2,4‐dione or triazolpyridine as ancillary ligands have been designed and prepared by a newly …
Number of citations: 230 onlinelibrary.wiley.com
J Yan - 2005 - search.proquest.com
The interaction between a boronic acid and a diol is known to be one of the strongest single-pair reversible functional group interactions in an aqueous environment. During the last …
Number of citations: 3 search.proquest.com
J Bayer - 2022 - kops.uni-konstanz.de
The research field of sp2-hybridized structures has fascinated researches in the fields of chemistry, physics and material science for a very long time starting in 1825 with Michael …
Number of citations: 3 kops.uni-konstanz.de
H Sepasizangabadi - 2021 - search.proquest.com
With diabetes becoming a major health concern worldwide, it is growing clear that novel technologies are needed to monitor blood glucose in a manner that is continuous, real-time, …
Number of citations: 2 search.proquest.com

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